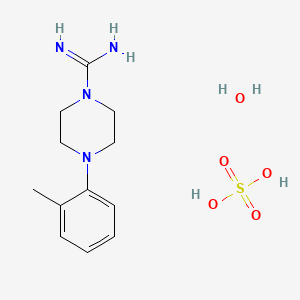
4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylphenyl group and a carboximidamide group, further stabilized by sulfate hydrate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate typically involves multiple steps. One common method starts with the reaction of 2-methylphenylamine with piperazine in the presence of a suitable catalyst. This is followed by the introduction of the carboximidamide group through a reaction with cyanamide under controlled conditions. The final step involves the addition of sulfate hydrate to stabilize the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity levels, and advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halides, amines; reactions often occur under mild heating or in the presence of catalysts.
Major Products Formed
Aplicaciones Científicas De Investigación
4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, particularly those involving neurotransmitter regulation.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylphenyl)-1-piperazinecarboxamide
- 4-(2-Methylphenyl)-1-piperazinecarboxylate
- 4-(2-Methylphenyl)-1-piperazinecarboximidamide hydrochloride
Uniqueness
Compared to these similar compounds, 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate is unique due to its sulfate hydrate component, which enhances its stability and solubility. This makes it particularly valuable in applications requiring high stability and consistent performance.
Propiedades
IUPAC Name |
4-(2-methylphenyl)piperazine-1-carboximidamide;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.H2O4S.H2O/c1-10-4-2-3-5-11(10)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4;/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIQLPSLNNCMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=N)N.O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate](/img/structure/B7970751.png)
![[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970758.png)
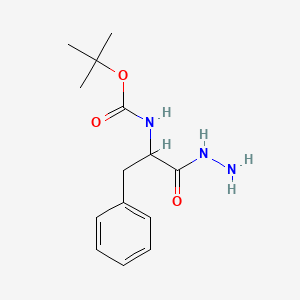
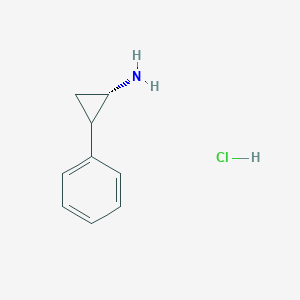
![3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B7970787.png)
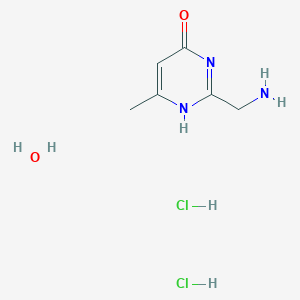
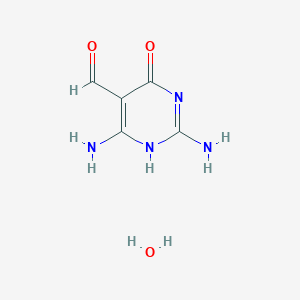
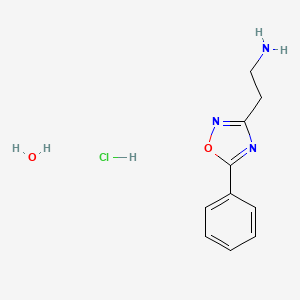
![1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate](/img/structure/B7970813.png)
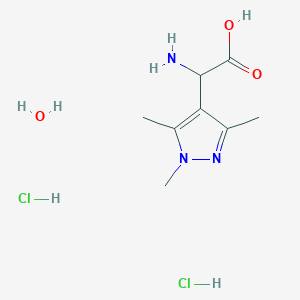
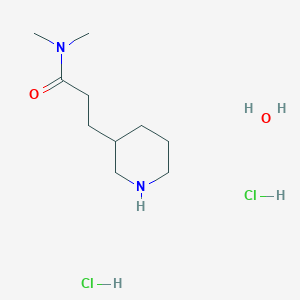
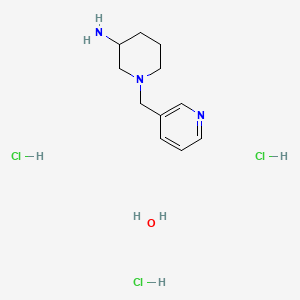
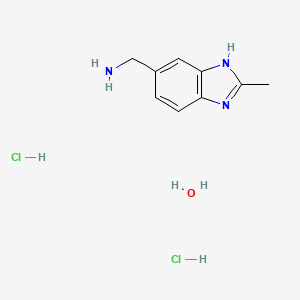
![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride hydrate](/img/structure/B7970857.png)
